molecular formula C49H62FeN4O6 B231329 Heme a3 CAS No. 18535-39-2

Heme a3

Cat. No. B231329
CAS RN: 18535-39-2
M. Wt: 858.9 g/mol
InChI Key: MXCDXQWYRWFXRV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heme a3 is a type of heme molecule that is found in the active site of cytochrome c oxidase, which is a crucial enzyme involved in cellular respiration. The structure of heme a3 consists of a porphyrin ring that is coordinated with an iron atom, which is essential for its function in the enzyme. In

Mechanism of Action

The mechanism of action of heme a3 in cytochrome c oxidase involves its ability to accept electrons from cytochrome c and transfer them to molecular oxygen, which is then converted into water. The transfer of electrons is facilitated by a series of redox reactions that occur within the enzyme, which ultimately lead to the reduction of heme a3 and the oxidation of molecular oxygen.
Biochemical and Physiological Effects:
The biochemical and physiological effects of heme a3 are largely related to its role in cytochrome c oxidase and cellular respiration. Studies have shown that mutations in the genes that encode for heme a3 can lead to defects in cellular respiration, which can result in a variety of diseases. Heme a3 has also been shown to play a role in the regulation of mitochondrial membrane potential, which is important for the generation of ATP.

Advantages and Limitations for Lab Experiments

The advantages of using heme a3 in lab experiments include its well-characterized structure and function, as well as its availability through commercial sources. However, the synthesis of heme a3 can be challenging and time-consuming, which can limit its use in certain experiments. Additionally, the high reactivity of heme a3 can make it difficult to work with in some experimental contexts.

Future Directions

For research on heme a3 include the development of new synthetic methods that are more efficient and scalable, as well as the exploration of its role in other heme-containing proteins. Additionally, the study of heme a3 in the context of disease states may provide insights into the underlying mechanisms of these disorders and potential therapeutic targets. Finally, the development of new experimental techniques that allow for the precise manipulation of heme a3 may enable new discoveries in the field of biochemistry and molecular biology.

Synthesis Methods

The synthesis of heme a3 involves several steps, including the synthesis of the porphyrin ring, the incorporation of the iron atom, and the addition of the side chains that are specific to heme a3. The porphyrin ring is typically synthesized from pyrrole derivatives, which are then assembled into the ring structure using a variety of chemical reactions. The iron atom is then introduced into the ring through a process called metal insertion, which involves the use of reducing agents to convert the iron ion into its reduced state. Finally, the side chains that are specific to heme a3 are added through a series of chemical modifications.

Scientific Research Applications

Heme a3 has been extensively studied in the context of cytochrome c oxidase, where it plays a crucial role in the enzyme's function. Studies have shown that mutations in the genes that encode for heme a3 can lead to a variety of diseases, including Leigh syndrome and mitochondrial encephalomyopathy. Heme a3 has also been studied in the context of other heme-containing proteins, such as hemoglobin and myoglobin, where it contributes to their oxygen-binding properties.

properties

CAS RN

18535-39-2

Product Name

Heme a3

Molecular Formula

C49H62FeN4O6

Molecular Weight

858.9 g/mol

IUPAC Name

3-[(17Z)-18-(2-carboxylatoethyl)-7-ethenyl-12-(1-hydroxy-5,9,13-trimethyltetradecyl)-3,8,13-trimethyl-17-(oxidomethylidene)porphyrin-21-id-2-yl]propanoate;hydron;iron(2+)

InChI

InChI=1S/C49H64N4O6.Fe/c1-9-34-31(6)39-25-45-49(46(55)18-12-17-30(5)16-11-15-29(4)14-10-13-28(2)3)33(8)40(52-45)24-44-37(27-54)36(20-22-48(58)59)43(53-44)26-42-35(19-21-47(56)57)32(7)38(51-42)23-41(34)50-39;/h9,23-30,46,55H,1,10-22H2,2-8H3,(H4,50,51,52,53,54,56,57,58,59);/q;+2/p-2

InChI Key

MXCDXQWYRWFXRV-UHFFFAOYSA-L

Isomeric SMILES

[H+].[H+].CC1=C(C2=CC3=C(/C(=C/[O-])/C(=N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C(CCCC(C)CCCC(C)CCCC(C)C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2]

SMILES

[H+].[H+].CC1=C(C2=CC3=C(C(=C[O-])C(=N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C(CCCC(C)CCCC(C)CCCC(C)C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2]

Canonical SMILES

[H+].[H+].CC1=C(C2=CC3=C(C(=C[O-])C(=N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C(CCCC(C)CCCC(C)CCCC(C)C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2]

Other CAS RN

58916-42-0

synonyms

Ferrate(2-), (7-ethenyl-17-formyl-12-(1-hydroxy-5,9,13-trimethyltetradecyl)-3,8,13-trimethyl-21H,23H-porphine-2,18-dipropanoato(4-)-N21,N22,N23,N24)-, dihydrogen

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.